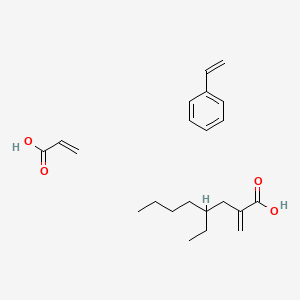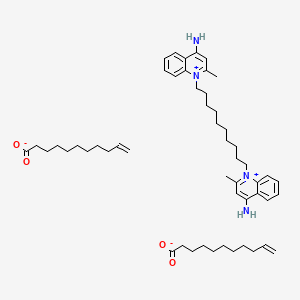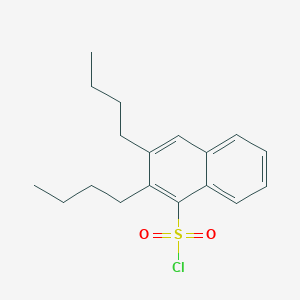
2,3-Dibutylnaphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibutylnaphthalene-1-sulfonyl chloride: is an organic compound with the molecular formula C18H23ClO2S . It is a derivative of naphthalene, substituted with butyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1-sulfonyl chloride typically involves the sulfonation of 2,3-dibutylnaphthalene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibutylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Although less common, the butyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine or triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
Applications De Recherche Scientifique
2,3-Dibutylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonation reactions, aiding in the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and ability to introduce sulfonyl groups into various substrates.
Mécanisme D'action
The mechanism of action of 2,3-Dibutylnaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved are largely determined by the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
2,3-Dibutylnaphthalene-1-sulfonic acid: The sulfonic acid derivative of the compound, which is less reactive but can be used in similar applications.
2,3-Dibutylnaphthalene: The parent hydrocarbon, which lacks the sulfonyl chloride group and thus has different reactivity and applications.
Naphthalene-1-sulfonyl chloride: A simpler sulfonyl chloride derivative of naphthalene, used in similar chemical reactions but without the butyl substitutions.
Uniqueness: 2,3-Dibutylnaphthalene-1-sulfonyl chloride is unique due to the presence of both butyl groups and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler naphthalene derivatives. The butyl groups can influence the compound’s solubility, steric hindrance, and overall reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
26248-28-2 |
|---|---|
Formule moléculaire |
C18H23ClO2S |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
2,3-dibutylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H23ClO2S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3 |
Clé InChI |
GMGHCEFKBGBZFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



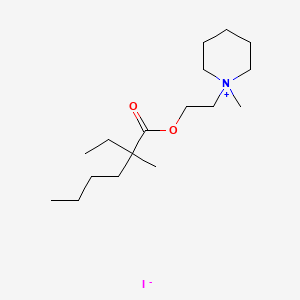
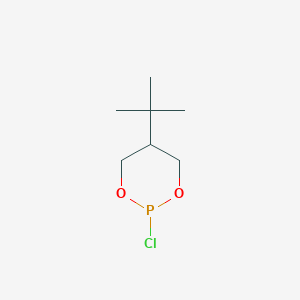
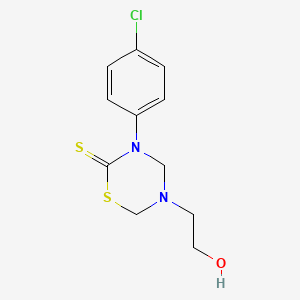
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

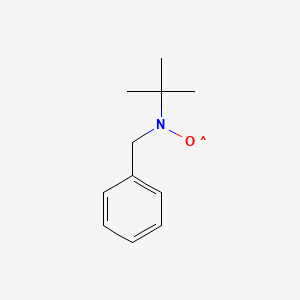
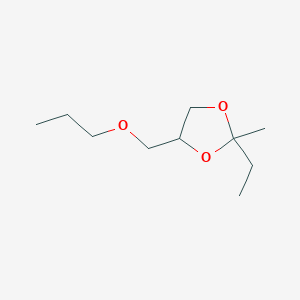

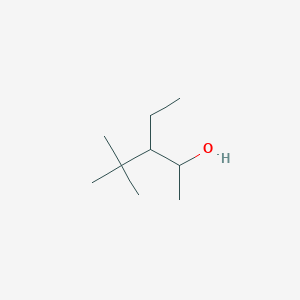
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)

